4-Amino-4-pyridin-4-yl-butyric acid ethyl ester hydrochloride
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Overview
Description
4-Amino-4-pyridin-4-yl-butyric acid ethyl ester hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl It is a derivative of butyric acid and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Esterification Reaction: The starting materials for this reaction are 4-aminobutyric acid and pyridine-4-carboxylic acid. The two compounds are reacted in the presence of an acid catalyst, such as sulfuric acid, to form the ester.
Reduction Reaction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Hydrochloride Formation: The final step involves treating the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-pyridin-4-yl-butyric acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., chlorine, bromine) in the presence of a base.
Major Products Formed:
Oxidation: 4-Amino-4-pyridin-4-yl-butyric acid.
Reduction: 4-Amino-4-pyridin-4-yl-butyric acid ethyl ester alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4-pyridin-4-yl-butyric acid ethyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, such as its effects on enzyme inhibition and receptor binding.
Medicine: It is investigated for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-4-pyridin-4-yl-butyric acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Amino-4-pyridin-4-yl-butyric acid ethyl ester hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Aminopyridine: A compound with similar structural features but different functional groups.
Pyridine-4-carboxylic acid: A related compound with a carboxylic acid group instead of the ester group.
Butyric acid derivatives: Other derivatives of butyric acid with different substituents.
These compounds may have different properties and applications, making this compound unique in its specific uses and effects.
Properties
IUPAC Name |
ethyl 4-amino-4-pyridin-4-ylbutanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-2-15-11(14)4-3-10(12)9-5-7-13-8-6-9;;/h5-8,10H,2-4,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCIVZYZNUDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=NC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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